A Technical Guide to the Structure and Properties of L-Cysteine S-sulfate
A Technical Guide to the Structure and Properties of L-Cysteine S-sulfate
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of L-Cysteine S-sulfate, also known as S-sulfo-L-cysteine (SSC). It details the molecule's structure, physicochemical properties, biological roles, and relevant experimental protocols, aiming to serve as a critical resource for professionals in scientific research and drug development.
Molecular Structure and Identification
L-Cysteine S-sulfate is an S-substituted derivative of the proteinogenic amino acid L-cysteine.[1][2] The core structure consists of an L-cysteine molecule where the hydrogen atom of the thiol group (-SH) is replaced by a sulfonate group (-SO₃H). This substitution results in the formation of an organic thiosulfate (B1220275), a key functional group that defines the molecule's unique chemical properties.[1][2] Its IUPAC name is (2R)-2-amino-3-sulfosulfanylpropanoic acid.[3]
The presence of the chiral alpha-carbon from the parent L-cysteine molecule confers optical activity. The key functional groups are the alpha-amino group, the alpha-carboxylic acid group, and the S-sulfonate group, which contribute to its high polarity and solubility in aqueous solutions.
Table 1: Chemical Identifiers for L-Cysteine S-sulfate
| Identifier | Value | Reference(s) |
|---|---|---|
| Molecular Formula | C₃H₇NO₅S₂ | [1][2] |
| Molecular Weight | 201.22 g/mol | [2][3] |
| CAS Number | 1637-71-4 | [2] |
| SMILES | N--INVALID-LINK--C(O)=O | [3] |
| InChI Key | NOKPBJYHPHHWAN-REOHCLBHSA-N |[3] |
Physicochemical Properties
The physicochemical properties of L-Cysteine S-sulfate are largely dictated by its polar functional groups. It is a white, crystalline powder that is highly soluble in water. Its stability in solution, particularly its resistance to oxidation compared to L-cysteine, makes it a valuable substitute in various applications, such as in cell culture media.[4]
Table 2: Computed Physicochemical Properties of L-Cysteine S-sulfate
| Property | Value | Reference(s) |
|---|---|---|
| Topological Polar Surface Area (TPSA) | 117.69 Ų | [3] |
| logP (Octanol-Water Partition Coeff.) | -2.3 | [3] |
| Hydrogen Bond Donors | 3 | [3] |
| Hydrogen Bond Acceptors | 6 | [3] |
| Rotatable Bonds | 4 | [3] |
| pKa (Strongest Acidic) | -1.9 | [3] |
| pKa (Strongest Basic) | 8.99 |[3] |
Biological Role and Signaling Pathways
L-Cysteine S-sulfate is not merely a synthetic derivative but also a naturally occurring metabolite found in various organisms, from bacteria to humans.[1][2][3] It plays significant roles in sulfur metabolism and neuronal signaling.
In some bacteria, S-sulfo-L-cysteine is a key intermediate in the thiosulfate assimilation pathway. This pathway allows for the incorporation of inorganic sulfur into L-cysteine.[5] Thiosulfate is transported into the cell and reacts with O-acetyl-L-serine (OAS), catalyzed by O-acetyl-L-serine sulfhydrylase B, to form S-sulfo-L-cysteine. This intermediate is then reduced to yield L-cysteine.
In neuroscience, L-Cysteine S-sulfate is recognized as a potent agonist of the N-methyl-D-aspartate (NMDA) receptor, a subtype of ionotropic glutamate (B1630785) receptors.[6] Its action mimics that of glutamate, binding to the receptor and inducing a conformational change that opens the ion channel. This leads to an influx of Ca²⁺ ions into the postsynaptic neuron, triggering downstream signaling cascades. This potent activity makes it a valuable tool for studying excitotoxicity and NMDA receptor pharmacology.
Experimental Protocols
L-Cysteine S-sulfate can be synthesized via the sulfitolysis of L-cystine. This protocol is based on established methods for this reaction.[6][7]
-
Materials : L-cystine, Sodium Sulfite (B76179) (Na₂SO₃), deionized water, Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH).
-
Dissolution : Prepare a solution of L-cystine in deionized water. As L-cystine has low solubility, adjust the pH to approximately 8-9 with NaOH to aid dissolution.
-
Reaction : Add a molar excess of sodium sulfite (e.g., a 1:10 ratio of cystine to sulfite) to the L-cystine solution.[7]
-
Incubation : Stir the reaction mixture at room temperature. The reaction progress can be monitored over time using techniques like NMR or HPLC. High yields (up to 96%) can be achieved.[6][7]
-
Purification : The resulting S-sulfo-L-cysteine can be purified from the reaction mixture using ion-exchange chromatography.
-
Verification : Confirm the identity and purity of the final product using mass spectrometry, NMR spectroscopy, and analytical chromatography.
TLC is a rapid and effective method for the qualitative analysis of L-Cysteine S-sulfate and monitoring reaction progress.[8]
-
Materials :
-
Mobile Phase (Solvent System) : A common system for amino acids is n-Butanol: Acetic Acid: Water (e.g., in a 12:3:5 volume ratio).[9] The optimal ratio may require empirical determination.
-
Sample Preparation : Dissolve the synthesized L-Cysteine S-sulfate and any standards in a suitable solvent (e.g., water).
-
Visualization Reagent : Ninhydrin (B49086) solution (e.g., 0.2% in ethanol (B145695) or acetone).[8][9]
-
Plate Preparation : Using a pencil, lightly draw an origin line about 1.5 cm from the bottom of the TLC plate.[1] Mark equidistant points for sample application.
-
Spotting : Apply a small spot (1-2 µL) of the sample solution onto the origin line using a capillary tube.[1] Allow the spot to dry completely.
-
Development : Place the TLC plate in a chromatography chamber pre-saturated with the mobile phase. Ensure the solvent level is below the origin line.[8][9] Cover the chamber and allow the solvent to ascend the plate until it is about 1 cm from the top.
-
Visualization : Remove the plate from the chamber and mark the solvent front with a pencil. Dry the plate thoroughly in a fume hood or with a gentle heat source.[9] Spray the plate evenly with the ninhydrin reagent and heat it at approximately 100-105°C for 5-10 minutes until colored spots appear.[8][9] Amino groups will typically yield purple or blue spots.
-
Analysis : Calculate the Retardation factor (Rf) for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front) Compare the Rf value of the sample to that of a known standard run on the same plate for identification.
References
- 1. iitg.ac.in [iitg.ac.in]
- 2. L-Cysteinesulfonic acid | C3H7NO5S2 | CID 115015 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Showing Compound S-sulfo-L-cysteine (FDB031160) - FooDB [foodb.ca]
- 4. Mechanistic insights into the biological activity of S-Sulfocysteine in CHO cells using a multi-omics approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biosynthesis of Cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New Insights into the Cystine-Sulfite Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Separation of Amino Acids by Thin Layer Chromatography (Theory) : Biochemistry Virtual Lab I : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 9. crsubscription.com [crsubscription.com]
